α-Ergocryptine-d3: A Technical Guide for Researchers
α-Ergocryptine-d3: A Technical Guide for Researchers
This guide provides an in-depth overview of the chemical properties, synthesis, and analysis of α-Ergocryptine-d3, a deuterated analog of the ergot alkaloid α-ergocryptine. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.
Chemical Structure and Physicochemical Properties
α-Ergocryptine-d3 is a stable isotope-labeled form of α-ergocryptine, where three hydrogen atoms on the N-methyl group of the lysergic acid moiety have been replaced with deuterium. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of α-ergocryptine and other related ergot alkaloids.
Table 1: Physicochemical Properties of α-Ergocryptine-d3 and α-Ergocryptine
| Property | α-Ergocryptine-d3 | α-Ergocryptine |
| CAS Number | 1794783-50-8[1][2] | 511-09-1[3][4] |
| Molecular Formula | C₃₂H₃₈D₃N₅O₅[2] | C₃₂H₄₁N₅O₅[3][4] |
| Molecular Weight | 578.72 g/mol [2] | 575.71 g/mol [3][4] |
| Monoisotopic Mass | 578.33 Da | 575.31076943 Da[3] |
| Synonyms | (5'α)-12'-Hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione-d3 | Ergokryptine, NSC 169479 |
| Storage | 2-8°C Refrigerator | Below -20°C in non-protic solvents[5] |
| XLogP3 | Not available | 2.7[3] |
Synthesis and Preparation
The synthesis of α-ergocryptine-d3 is not extensively detailed in publicly available literature, as it is primarily produced as a commercial reference standard. However, the general approach involves the semi-synthesis from its non-labeled precursor, α-ergocryptine, which is isolated from the sclerotia of the fungus Claviceps purpurea or from fermentation broths.[4]
A described method for the synthesis of a similar isotopically labeled ergot alkaloid, ¹³CD₃-ergocryptine, provides a likely parallel methodology. This process involves the demethylation of the parent alkaloid to produce the "nor" version, followed by remethylation using a deuterated methylating agent, such as deuterated iodomethane (CD₃I).[6] A study on this method reported an overall yield of up to 29.5% for ¹³CD₃-ergocryptine/-inine.[6]
Biological Activity and Signaling Pathways
α-Ergocryptine is a dopamine receptor agonist with a primary interaction at D2-type receptors.[9] Its deuterated form, α-ergocryptine-d3, is expected to have identical pharmacological activity. The ergot alkaloids, including α-ergocryptine, have been shown to inhibit the production of cyclic AMP (cAMP) in cells transfected with the D2 dopamine receptor.[10]
In addition to its receptor-mediated effects, α-ergocryptine can also stimulate the release of dopamine from central nerve endings.[9] This action appears to be largely independent of D2 receptors and extracellular calcium, suggesting a distinct mechanism of action from classical secretagogues. The release is, however, moderately attenuated by the adrenergic antagonist phentolamine.[9] Furthermore, the related compound dihydro-alpha-ergocryptine has been shown to modulate voltage-gated sodium channels, which may contribute to its neuroprotective effects.[11]
Experimental Protocols: Application as an Internal Standard
α-Ergocryptine-d3 is primarily used as an internal standard in quantitative analytical methods, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), for the detection of ergot alkaloids in various matrices, including cereals and food products.[12][13]
General Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of ergot alkaloids using a deuterated internal standard.
Detailed Methodological Considerations
Sample Preparation and Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction.[5] This typically involves:
-
Homogenizing the sample matrix (e.g., finely milled wheat).
-
Adding an extraction solvent, often an acetonitrile/water mixture with additives like ammonium carbamate.[5]
-
Spiking the sample with a known concentration of α-Ergocryptine-d3.
-
Adding salts such as magnesium sulfate and sodium chloride to induce phase separation.
-
Performing a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents to remove interfering matrix components.
Chromatographic Separation: Separation is achieved using a reversed-phase UHPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium carbonate) and an organic component (e.g., methanol or acetonitrile) is typically used to resolve the target alkaloids and their epimers.
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
Table 2: Example UHPLC-MS/MS Method Validation Parameters for Ergot Alkaloids in Wheat
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | [12][14] |
| Limit of Quantification (LOQ) | 0.17 - 2.78 µg/kg | [15] |
| Recovery | 68.3 - 119.1 % | [12][13] |
| Matrix Effects | 101 - 113 % | [12][13] |
| Inter-day Precision (RSD) | < 24 % | [12][13] |
The use of α-ergocryptine-d3 as an internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus correcting for variations during sample preparation and analysis.[13]
References
- 1. alpha-Ergocryptine-d3 | CAS 1794783-50-8 | LGC Standards [lgcstandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Ergocryptine | C32H41N5O5 | CID 134551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ergocryptine - Wikipedia [en.wikipedia.org]
- 5. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] Enantioefficient synthesis of α-ergocryptine: First direct synthesis of (+)-lysergic acid | Semantic Scholar [semanticscholar.org]
- 8. Enantioefficient synthesis of alpha-ergocryptine: first direct synthesis of (+)-lysergic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 15. food.gov.uk [food.gov.uk]
